molecular formula C10H9NO2 B1316258 2-(1H-Indol-6-yl)acetic acid CAS No. 39689-58-2

2-(1H-Indol-6-yl)acetic acid

Cat. No.: B1316258
CAS No.: 39689-58-2
M. Wt: 175.18 g/mol
InChI Key: SWFCZJVRWYZLPW-UHFFFAOYSA-N
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Description

2-(1H-Indol-6-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, known for their wide range of biological activities. This compound is particularly interesting due to its structural similarity to indole-3-acetic acid, a well-known plant hormone.

Scientific Research Applications

2-(1H-Indol-6-yl)acetic acid has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .

Biochemical Analysis

Biochemical Properties

It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . This compound interacts with various enzymes and proteins, including ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3), leading to the ubiquitination of Aux/IAA proteins . These interactions are essential for the regulation of plant growth and development.

Cellular Effects

2-(1H-Indol-6-yl)acetic acid influences various cellular processes, including cell elongation and cell division . It serves as a signaling molecule necessary for the development of plant organs and the coordination of growth . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of specific proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enters the plant cell nucleus and binds to a protein complex composed of E1, E2, and E3 enzymes, resulting in the ubiquitination of Aux/IAA proteins . This process leads to the degradation of Aux/IAA proteins, thereby regulating gene expression and promoting plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can promote plant growth and development without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, including mutagenic and carcinogenic properties . These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the indole-3-pyruvate pathway and the indole-3-lactate pathway . These pathways involve the conversion of tryptophan to indole-3-acetic acid through a series of enzymatic reactions. The enzymes and cofactors involved in these pathways play a crucial role in regulating the levels of this compound and its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound to different cellular compartments, ensuring its proper localization and accumulation. The distribution of this compound is essential for its biological activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and cell membrane . Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .

Preparation Methods

The synthesis of 2-(1H-Indol-6-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. Another method involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functional group modifications .

Chemical Reactions Analysis

2-(1H-Indol-6-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, acids, and bases.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Comparison with Similar Compounds

2-(1H-Indol-6-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(1H-indol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFCZJVRWYZLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564979
Record name (1H-Indol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39689-58-2
Record name 1H-Indole-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39689-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Indol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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